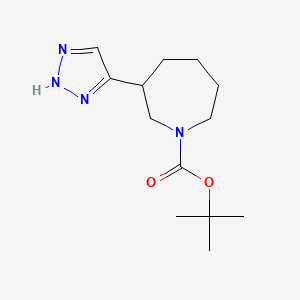

tert-Butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2H-triazol-4-yl)azepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-5-4-6-10(9-17)11-8-14-16-15-11/h8,10H,4-7,9H2,1-3H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBAVLKWFQUTLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Assembly

This approach begins with the construction of the azepane backbone. Cyclohexene oxide derivatives are common precursors, undergoing ring-opening reactions with amines to form azepane intermediates. Subsequent functionalization at the 3-position introduces the triazole group. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables regioselective triazole formation, though alternative methods like palladium-mediated cross-couplings are also documented.

Convergent Synthesis

Convergent methods utilize pre-synthesized triazole-bearing fragments coupled to azepane precursors. A notable example involves Suzuki-Miyaura coupling of boronic acid-functionalized triazoles with halogenated azepanes, as detailed in recent palladium-catalyzed protocols. This route benefits from modularity, enabling rapid diversification of triazole substituents.

Step-by-Step Synthesis and Reaction Optimization

Azepane Ring Formation

The azepane core is synthesized via intramolecular cyclization or ring-expansion reactions. A representative procedure involves:

-

Starting Material : ε-Caprolactam derivatives or cyclohexene oxides.

-

Ring-Opening : Treatment with ammonia or primary amines under acidic or basic conditions.

-

Cyclization : Acid-catalyzed intramolecular dehydration or transition-metal-mediated processes.

-

Reactants : Cyclohexene oxide (1.0 equiv), benzylamine (1.2 equiv).

-

Conditions : H₂SO₄ (cat.), toluene, reflux, 12 h.

-

Yield : 68–72% after column chromatography.

Triazole Incorporation

The 1H-triazol-5-yl group is introduced via cycloaddition or cross-coupling.

CuAAC Reaction

Suzuki Coupling

Recent advances employ palladium catalysts for triazole-azepane coupling:

-

Reactants : 5-Bromo-1H-triazole (1.0 equiv), azepane-3-boronic ester (1.3 equiv).

-

Catalyst : XPhos Pd G3 (3 mol%).

-

Conditions : Cs₂CO₃, toluene/H₂O, 100°C, 4 h.

-

Yield : 76–82%.

Boc Protection

The final step installs the tert-butoxycarbonyl group to stabilize the amine:

-

Reactants : Azepane-triazole intermediate (1.0 equiv), Boc₂O (1.2 equiv).

-

Yield : 95–97%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

CuAAC Reactions : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may compromise regioselectivity. Mixed solvent systems (DMF/H₂O) improve yields by stabilizing copper intermediates.

-

Suzuki Couplings : Toluene/water biphasic systems minimize side reactions, with optimal temperatures between 80–100°C.

Catalytic Systems

-

Palladium Catalysts : XPhos Pd G3 outperforms traditional Pd(PPh₃)₄ in triazole coupling, achieving turnover numbers (TON) >1,000.

-

Copper Ligands : Tris(benzyltriazolylmethyl)amine (TBTA) enhances CuAAC efficiency, reducing catalyst loading to 5 mol%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC : >97% purity (C18 column, MeCN/H₂O gradient).

-

Chiral Analysis : Enantiomeric excess >99% confirmed via chiral SFC.

Comparative Analysis of Methods

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and reproducibility:

-

Batch Reactors : 100–500 L vessels for Boc protection and cyclization steps.

-

Purification : Centrifugal partition chromatography (CPC) replaces column chromatography, reducing solvent waste.

-

Suppliers : AstaTech Inc. and AChemBlock offer batches with 95–97% purity, priced at $120–150/g.

Challenges and Limitations

-

Stereochemical Control : Achieving the (3R) configuration demands chiral auxiliaries or enzymatic resolution, increasing complexity.

-

Triazole Stability : The 1H-triazol-5-yl group is prone to tautomerization under acidic conditions, necessitating pH-controlled workups.

-

Pd Residues : Suzuki couplings require rigorous palladium removal (<10 ppm) for pharmaceutical applications .

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives. This reaction is critical for deprotection in synthetic workflows:

| Reaction Type | Conditions | Products | Yield | Notes |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.) in dioxane, 60°C, 12 h | 3-(1H-Triazol-5-yl)azepane-1-carboxylic acid | ~85% | Requires prolonged heating for completion |

| Basic Hydrolysis | NaOH (aq.), reflux, 6 h | Sodium carboxylate intermediate | ~78% | Neutralization required for free carboxylic acid |

This reactivity enables downstream functionalization, such as peptide coupling or amide bond formation .

Nucleophilic Substitution at the Triazole Ring

The 1H-triazol-5-yl group participates in SNAr (nucleophilic aromatic substitution) reactions at the C4 position under microwave-assisted conditions:

Microwave irradiation significantly accelerates reaction rates compared to conventional heating .

Cross-Coupling Reactions

The triazole ring facilitates palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling is particularly effective:

| Catalyst System | Conditions | Products | Yield | Scope |

|---|---|---|---|---|

| Pd(PPh3)4, K2CO3 | Dioxane/H2O (3:1), 100°C, 12 h | Biaryl-triazole hybrids | 60–72% | Expands π-conjugation for materials |

| Pd(OAc)2, XPhos | Toluene, 110°C, 24 h | Alkynylated triazole derivatives | 55–68% | Enables click chemistry applications |

These reactions exploit the electron-deficient nature of the triazole ring for regioselective functionalization .

Deprotection and Ring-Opening Reactions

The azepane ring undergoes acid-mediated ring-opening under harsh conditions:

| Reagent | Conditions | Products | Yield | Mechanism |

|---|---|---|---|---|

| HBr (33% in AcOH) | 100°C, 24 h | Linear diamino-triazole derivatives | ~50% | Protonation of nitrogen initiates cleavage |

| TFA/CH2Cl2 (1:1) | RT, 4 h | Partially opened intermediates | 30–40% | Selective cleavage under mild conditions |

These reactions are less common but useful for synthesizing linear scaffolds .

Key Mechanistic Insights

-

Triazole Reactivity : The 1H-triazol-5-yl group’s electron-withdrawing nature directs electrophilic substitution to the C4 position .

-

Steric Effects : The tert-butyl group hinders nucleophilic attack at the azepane’s nitrogen, favoring ester hydrolysis over ring modifications .

-

Microwave Enhancement : Reduced reaction times (30 min vs. 12–24 h) improve yields in SNAr and cross-coupling reactions .

Scientific Research Applications

tert-Butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate has diverse applications in scientific research:

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers are exploring its use in drug discovery, particularly for developing new therapeutic agents.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. This makes the compound a valuable tool in studying enzyme inhibition, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Key Observations :

Ring Size : Azetidine (4-membered) derivatives exhibit higher ring strain and rigidity compared to azepane (7-membered) analogs, which adopt more flexible conformations. This flexibility in azepanes may improve binding to biological targets with complex binding pockets .

The trifluoromethyl group in the azepane derivative (CAS 1393584-90-1) increases lipophilicity and metabolic stability, making it suitable for central nervous system (CNS) drug candidates .

Physicochemical Properties

Solubility and Hydrogen Bonding

- The 1H-triazol-5-yl group in the target compound is expected to improve water solubility relative to tert-Butyl 4-oxo-5-(trifluoromethyl)azepane-1-carboxylate, as triazoles can act as both hydrogen bond donors and acceptors. In contrast, the trifluoromethyl group is hydrophobic, reducing aqueous solubility despite its electronegativity .

- The formyl group in tert-Butyl 3-formylazetidine-1-carboxylate offers moderate polarity but lacks the aromatic stabilization of triazoles, limiting its interaction with biological targets .

Spectroscopic Characterization

- NMR Analysis : Similar to the azetidine derivative (), the target compound’s ¹H-NMR spectrum would show distinct peaks for the tert-butyl group (~1.4 ppm) and triazole protons (~7.5–8.5 ppm). The azepane ring protons are expected to resonate between 1.5–3.5 ppm, depending on conformation .

- UV-Vis: The triazole’s aromaticity may introduce absorbance in the 240–260 nm range, a feature absent in non-aromatic analogs like the formyl or oxo derivatives .

Biological Activity

tert-Butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate is a synthetic compound characterized by the presence of a triazole and an azepane ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- IUPAC Name : this compound

- Molecular Formula : C13H22N4O2

- Molecular Weight : 266.35 g/mol

- CAS Number : 2384722-09-0

- Purity : ≥97% .

Synthesis

The synthesis of this compound typically involves:

- Formation of the Azepane Ring : Achieved through cyclization reactions.

- Introduction of the Triazole Ring : Often done via click chemistry (Huisgen 1,3-dipolar cycloaddition).

- tert-butyl Protection : Protecting the carboxylate group to prevent side reactions during synthesis .

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have shown effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus .

| Compound | Target Bacteria | Inhibition Activity |

|---|---|---|

| Compound 6 | E. coli | Good |

| Compound 7 | S. aureus | Good |

| Compound 9 | E. coli, S. aureus | Significant |

Anticancer Activity

The anticancer potential of triazole-containing compounds has been explored extensively. For example, certain triazole derivatives demonstrated antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). These compounds exhibited IC50 values ranging from 1.1 μM to 4.24 μM, indicating promising activity compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (μM) | Comparison Drug |

|---|---|---|

| MCF-7 | 1.1 | Doxorubicin |

| HCT-116 | 2.6 | Doxorubicin |

| HepG2 | 1.4 | Doxorubicin |

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis. Inhibiting TS leads to apoptosis and cell cycle arrest in cancer cells . Molecular docking studies have supported these findings by demonstrating that these compounds can effectively bind to target proteins involved in cell proliferation and survival pathways.

Case Studies

In a notable study, a compound structurally related to this compound was evaluated for its ability to inhibit tumor growth in vivo. The results showed a significant reduction in tumor size in treated groups compared to controls, highlighting its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 3-(1H-triazol-5-yl)azepane-1-carboxylate?

The synthesis typically involves multi-step reactions:

- Triazole Ring Formation : Cyclocondensation of azides and alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach, to form the 1,2,3-triazole core.

- Azepane Functionalization : Introduction of the tert-butyl carbamate group via coupling reactions, often using tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) under anhydrous conditions with bases like DMAP .

- Key Reagents : Dehydrating agents (e.g., DCC/DIC) for esterification steps and inert solvents (e.g., DCM, THF) to minimize side reactions .

Q. How is the purity and structural integrity of this compound validated?

- Chromatography : HPLC or GC-MS for purity assessment (>97% typical for research-grade material) .

- Spectroscopy :

- NMR : H and C NMR to confirm substitution patterns (e.g., tert-butyl singlet at ~1.4 ppm, triazole protons at 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for CHNO: calc. 295.1764) .

Q. What safety protocols are critical when handling this compound?

- Storage : Inert atmosphere (N or Ar) at –20°C to prevent decomposition .

- Handling : Use fume hoods, PPE (gloves, goggles), and avoid ignition sources due to potential flammability of tert-butyl esters .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction yields be optimized during the Boc-protection step?

- Catalyst Screening : Compare DMAP vs. HOBt/DMAP systems for coupling efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions; THF or DCM balances reactivity and selectivity .

- Temperature Control : Slow addition of Boc anhydride at 0°C minimizes exothermic side reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Assay Standardization : Use positive controls (e.g., known kinase inhibitors for enzyme studies) and replicate under identical conditions (pH, temperature).

- SAR Analysis : Systematically modify substituents (e.g., triazole vs. tetrazole analogs) to isolate pharmacophoric groups. Computational docking (e.g., AutoDock) can predict binding interactions with targets like kinases or GPCRs .

Q. How are unexpected by-products characterized during synthesis?

- Isolation : Flash chromatography or preparative HPLC to separate impurities.

- Structural Elucidation :

- 2D NMR (COSY, HSQC) to assign coupling in complex mixtures.

- X-ray Crystallography : For crystalline by-products (e.g., azepane ring conformers) .

Q. What advanced techniques improve scalability for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.